molecular formula C16H22ClN3O B12822528 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride CAS No. 624726-49-4

3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride

Cat. No.: B12822528
CAS No.: 624726-49-4
M. Wt: 307.82 g/mol
InChI Key: KEHMEIABLXGZCC-UHFFFAOYSA-N
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Description

3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazolium core, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the reaction of 4-butylaniline with ethyl glyoxylate, followed by cyclization with 1-methylimidazole. The reaction is catalyzed by bismuth salts, which are known for their mild and non-toxic nature . The process involves heating the reactants under reflux conditions in a suitable solvent, such as ethanol, to facilitate the formation of the imidazolium ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles like hydroxide or acetate.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted imidazolium salts.

Scientific Research Applications

3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of C-N bonds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential use in drug delivery systems, where the imidazolium core can enhance the solubility and stability of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, such as ionic liquids and polymers, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium core can interact with nucleophilic sites on enzymes and proteins, leading to the inhibition of their activity. Additionally, the compound can disrupt cell membranes by integrating into the lipid bilayer, causing cell lysis.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(2-oxoethyl)imidazolium chloride: Lacks the butylphenyl group, making it less hydrophobic.

    3-(2-((4-Methylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride: Contains a methyl group instead of a butyl group, affecting its solubility and reactivity.

Uniqueness

3-(2-((4-Butylphenyl)amino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to the presence of the butylphenyl group, which enhances its hydrophobicity and allows for better interaction with hydrophobic targets. This structural feature also contributes to its stability and versatility in various chemical reactions.

Properties

CAS No.

624726-49-4

Molecular Formula

C16H22ClN3O

Molecular Weight

307.82 g/mol

IUPAC Name

N-(4-butylphenyl)-2-(3-methylimidazol-3-ium-1-yl)acetamide;chloride

InChI

InChI=1S/C16H21N3O.ClH/c1-3-4-5-14-6-8-15(9-7-14)17-16(20)12-19-11-10-18(2)13-19;/h6-11,13H,3-5,12H2,1-2H3;1H

InChI Key

KEHMEIABLXGZCC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C=C[N+](=C2)C.[Cl-]

Origin of Product

United States

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